molecular formula C15H18O2 B11798063 Furan-2-yl(3-isopropyl-5-methylphenyl)methanol

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol

Katalognummer: B11798063
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: ZXFLFEBKUJCOBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . This compound features a furan ring attached to a methanol group, which is further connected to a substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-isopropyl-5-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method involves the use of a Grignard reagent, where the furan derivative reacts with a substituted benzaldehyde in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Furan-2-yl(3-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H18O2

Molekulargewicht

230.30 g/mol

IUPAC-Name

furan-2-yl-(3-methyl-5-propan-2-ylphenyl)methanol

InChI

InChI=1S/C15H18O2/c1-10(2)12-7-11(3)8-13(9-12)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3

InChI-Schlüssel

ZXFLFEBKUJCOBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C2=CC=CO2)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.